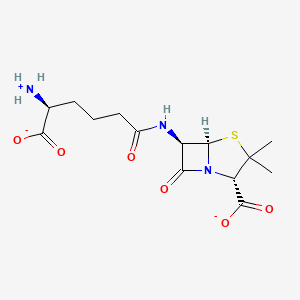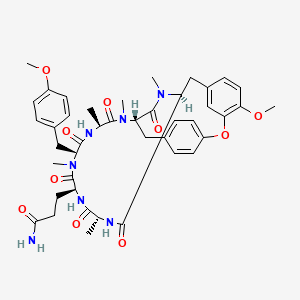
RA-Xxiii
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RA-Xxiii is a natural product found in Rubia cordifolia with data available.
Applications De Recherche Scientifique
Discourse Functions in Scientific Research
- Subject Roles in Research Articles: This study by Gosden (1993) explores the language structures in scientific research articles (RAs), specifically focusing on the role of grammatical subjects in textual interaction within the scientific community. The findings reveal the distinct discourse roles of subjects across various sections of scientific RAs, highlighting the genre's unique characteristics (Gosden, 1993).
Technological Tools in Scientific Research
- RA: Research Assistant for Computational Sciences: Ramage and Oliner (2007) developed the Research Assistant (RA), a Java programming tool designed to enhance data management in computational experiments. RA captures extensive data including parameters and output lineage, thereby increasing the efficiency and reproducibility of scientific research (Ramage & Oliner, 2007).
Bridging Research and Practice
- Reducing the Gap between Discovery and Implementation: Bostrom and Wise (1994) discuss the Retrieval and Application of Research in Nursing (RARIN) project, which aims to facilitate the transfer of new nursing information to practice, thereby improving nursing care quality. This project links nurses to scientific information systems, enhancing their access to innovative research (Bostrom & Wise, 1994).
Application in Biomedical Fields
- Irradiation Facility for Biomedical Applications: Miller et al. (2009) describe a new irradiation facility at the RA-3 reactor for trials in treating liver metastases using boron neutron capture therapy (BNCT). The facility aims to provide a practical and safe environment for high-quality irradiation needed in biomedical research (Miller et al., 2009).
Resource Allocation in Scientific Collaborations
- Efficient Resource Allocation in Collaborations: Takeuchi et al. (2010) explore different mechanisms for allocating resources in scientific collaborations. Their study compares various auction systems and highlights the importance of efficient resource distribution in collaborative scientific environments (Takeuchi et al., 2010).
Enhancing Research through Technology
- Machine Learning in Scientific Data Analysis: Hey et al. (2019) discuss the challenges and opportunities of applying machine learning to analyze large-scale experimental data in scientific research, particularly in materials science. They emphasize the transformative potential of AI technologies in scientific problem-solving (Hey et al., 2019).
Supporting Systems for Remote Research
- RAUX: Remote Automotive UX R&D System: Tasoudis and Perry (2018) introduce RAUX, a system designed to support remote UX design and research in the automotive domain. This system addresses previous deficiencies and aids in activities like contextualization and communication (Tasoudis & Perry, 2018).
Propriétés
Nom du produit |
RA-Xxiii |
|---|---|
Formule moléculaire |
C43H53N7O10 |
Poids moléculaire |
827.9 g/mol |
Nom IUPAC |
3-[(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanamide |
InChI |
InChI=1S/C43H53N7O10/c1-24-38(52)47-31(17-19-37(44)51)42(56)48(3)32(20-26-8-13-29(58-6)14-9-26)40(54)46-25(2)41(55)50(5)34-21-27-10-15-30(16-11-27)60-36-23-28(12-18-35(36)59-7)22-33(39(53)45-24)49(4)43(34)57/h8-16,18,23-25,31-34H,17,19-22H2,1-7H3,(H2,44,51)(H,45,53)(H,46,54)(H,47,52)/t24-,25+,31+,32+,33+,34+/m1/s1 |
Clé InChI |
NVVKJVRGFPYRDV-DETZFJOKSA-N |
SMILES isomérique |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CCC(=O)N |
SMILES canonique |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CCC(=O)N |
Synonymes |
RA-XXIII |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



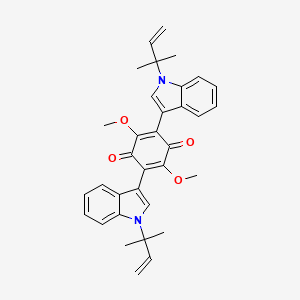
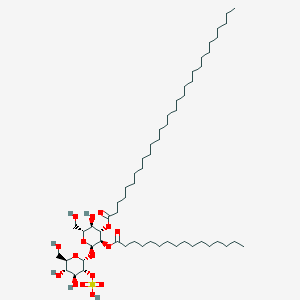
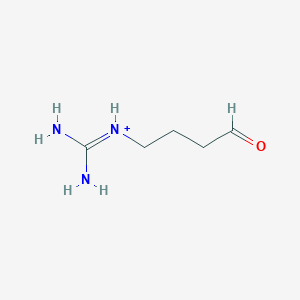
![2,7-Dihydroxy-3,3,7-trimethyl-11-methylidenedodecahydro-5a,8-methanocyclohepta[b]naphthalen-4(1H)-one](/img/structure/B1263913.png)
![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)
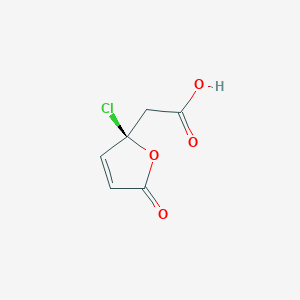

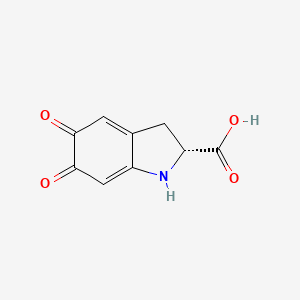
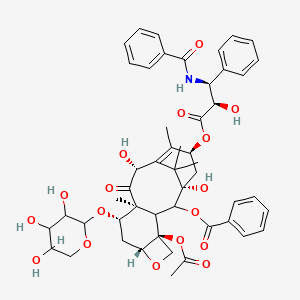
![2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside](/img/structure/B1263926.png)


